Thiol Acidity (pKa) vs. Non-Fluorinated 4-Aminobenzenethiol
The predicted pKa of the thiol group in 4-amino-2,5-difluorobenzenethiol is 6.33±0.10, which is 2.41 units lower (more acidic) than that of 4-aminobenzenethiol (8.74±0.10) . This increased acidity, attributed to the electron-withdrawing effect of the ortho and meta fluorine atoms, enhances the thiolate anion stability under physiological pH conditions.
| Evidence Dimension | Thiol group acidity (pKa) |
|---|---|
| Target Compound Data | 6.33 ± 0.10 |
| Comparator Or Baseline | 4-Aminobenzenethiol: 8.74 ± 0.10 |
| Quantified Difference | ΔpKa = -2.41 |
| Conditions | Predicted pKa at 25°C using ACD/Labs method |
Why This Matters
A lower pKa translates to a higher fraction of the reactive thiolate anion at a given pH, which can influence nucleophilic reactivity, metal coordination, and covalent binding to electrophilic biological targets.
